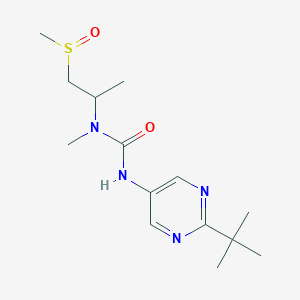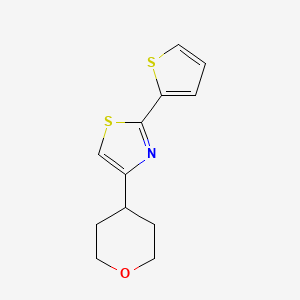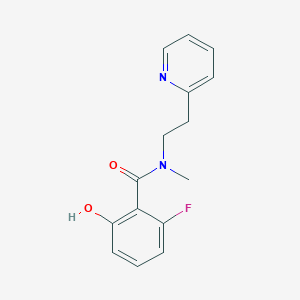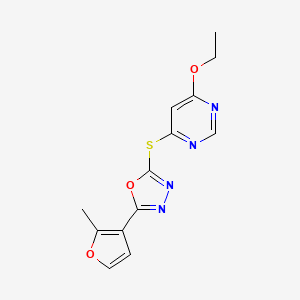![molecular formula C18H26N4O B7633106 2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7633106.png)
2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MPO, and it has shown potential in various fields, including medicinal chemistry, pharmacology, and drug discovery.
作用机制
MPO exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer. MPO also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, MPO has been shown to inhibit the expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
MPO has been shown to exhibit potent anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in the body, which are indicators of oxidative stress. MPO has also been shown to decrease the levels of pro-inflammatory cytokines, including IL-6 and TNF-α, and increase the levels of anti-inflammatory cytokines, including interleukin-10 (IL-10).
实验室实验的优点和局限性
MPO has several advantages for lab experiments, including its potent anti-inflammatory and anti-oxidant properties, its ability to modulate various signaling pathways in the body, and its neuroprotective effect. However, there are also some limitations associated with the use of MPO in lab experiments, including its potential toxicity, the need for further studies to determine its optimal dosage and administration route, and the need for more extensive preclinical and clinical studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of MPO, including the development of novel MPO analogs with improved pharmacological properties, the investigation of its potential use in combination with other drugs for the treatment of various diseases, and the identification of its molecular targets in the body. Additionally, further studies are needed to determine the optimal dosage and administration route of MPO, as well as its safety and efficacy in preclinical and clinical studies.
合成方法
The synthesis of MPO involves several steps, including the preparation of starting materials, the formation of a key intermediate, and the final coupling reaction. The starting materials are commercially available, and the key intermediate is prepared by reacting 2-methyl-6-chloronicotinic acid with 1-(1-propan-2-ylpyrazol-4-yl)methylpiperidine-4-carboxylic acid. The final coupling reaction involves the use of a palladium catalyst, and the product is purified by column chromatography.
科学研究应用
MPO has been extensively studied for its potential use in various fields, including medicinal chemistry, pharmacology, and drug discovery. It has been shown to exhibit potent anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. MPO has also been shown to have a neuroprotective effect, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-14(2)22-13-16(11-19-22)12-21-9-7-17(8-10-21)23-18-6-4-5-15(3)20-18/h4-6,11,13-14,17H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRIQOKWCIISLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)CC3=CN(N=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)

![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)

![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)

![2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide](/img/structure/B7633110.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)

![2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide](/img/structure/B7633127.png)